molecular formula C18H29ClN2O2 B13735514 N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride CAS No. 31755-26-7

N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride

Cat. No.: B13735514
CAS No.: 31755-26-7
M. Wt: 340.9 g/mol
InChI Key: MWSQXWNRFAPKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride involves the reaction of 2,6-dimethylphenyl isocyanate with N-Butyl-3-piperidinol under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

N-Butyl-3-piperidyl 2,6-dimethylphenylcarbamate hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the butyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

31755-26-7

Molecular Formula

C18H29ClN2O2

Molecular Weight

340.9 g/mol

IUPAC Name

(1-butylpiperidin-1-ium-3-yl) N-(2,6-dimethylphenyl)carbamate;chloride

InChI

InChI=1S/C18H28N2O2.ClH/c1-4-5-11-20-12-7-10-16(13-20)22-18(21)19-17-14(2)8-6-9-15(17)3;/h6,8-9,16H,4-5,7,10-13H2,1-3H3,(H,19,21);1H

InChI Key

MWSQXWNRFAPKRH-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CCCC(C1)OC(=O)NC2=C(C=CC=C2C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.